molecular formula C₂₄H₂₆D₃N₇O₅ B1146515 WYE 354-d3 CAS No. 1794791-66-4

WYE 354-d3

Katalognummer: B1146515
CAS-Nummer: 1794791-66-4
Molekulargewicht: 498.55
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

WYE 354-d3 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), which is a key regulator of cell growth, proliferation, and survival. This compound is particularly notable for its ability to inhibit both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), making it a valuable tool in cancer research and therapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of WYE 354-d3 involves several steps, starting from commercially available starting materialsThe final product is obtained through a series of purification steps, including recrystallization and chromatography .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and advanced purification techniques to meet the stringent requirements for pharmaceutical-grade compounds .

Analyse Chemischer Reaktionen

Types of Reactions

WYE 354-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Overcoming Multidrug Resistance in Acute Myeloid Leukemia

A pivotal study demonstrated that WYE 354-d3 effectively restores sensitivity to Adriamycin in Adriamycin-resistant acute myeloid leukemia cell lines (K562/Adr200 and K562/Adr500). The study found that:

  • Inhibition of ABCB1 : this compound inhibited the ATP-binding cassette subfamily B member 1 (ABCB1), which is responsible for drug efflux, thereby increasing the intracellular concentration of Adriamycin.
  • Induction of Apoptosis : The compound led to increased apoptosis in resistant cells through G2/M cell cycle arrest.
  • Competitive Inhibition : It acted as a competitive inhibitor of ABCB1-mediated efflux without altering ABCB1 expression levels .

Potential in Triple-Negative Breast Cancer

Recent research has focused on repurposing drugs like this compound for treating triple-negative breast cancer (TNBC), which lacks effective targeted therapies due to its aggressive nature. Machine learning models have identified this compound among potential mTOR inhibitors that could be repurposed for this cancer type:

  • Bioactivity Confirmation : Molecular docking studies confirmed its binding efficacy to mTOR, suggesting it could enhance therapeutic strategies against TNBC .

Data Summary

The following table summarizes key findings from studies involving this compound:

Study FocusFindingsReference
MDR in Acute Myeloid LeukemiaRestored Adriamycin sensitivity; inhibited ABCB1; induced apoptosis
Triple-Negative Breast CancerIdentified as a potential mTOR inhibitor; effective binding confirmed through molecular docking
General mTOR InhibitionDisruption of tumor growth and proliferation pathways-

Case Study 1: Adriamycin Resistance

In a controlled laboratory setting, K562 cells resistant to Adriamycin were treated with varying concentrations of this compound. The results indicated a significant increase in Adriamycin cytotoxicity at sub-cytotoxic doses of this compound, demonstrating its potential as an adjunct therapy in overcoming drug resistance.

Case Study 2: Drug Repurposing for TNBC

A comprehensive analysis using machine learning algorithms evaluated the IC50 data for various compounds targeting mTOR. This compound emerged as a strong candidate for further investigation in clinical trials aimed at treating TNBC due to its favorable binding properties and potential efficacy against this challenging cancer subtype.

Wirkmechanismus

WYE 354-d3 exerts its effects by competitively inhibiting the ATP-binding site of mTOR, thereby blocking its kinase activity. This inhibition affects both mTORC1 and mTORC2, leading to the suppression of downstream signaling pathways involved in cell growth, proliferation, and survival. The molecular targets of this compound include the phosphorylation sites on proteins such as S6 kinase and Akt .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique in its ability to inhibit both mTORC1 and mTORC2 with high specificity and potency. This dual inhibition makes it particularly effective in overcoming resistance mechanisms that may arise with selective mTORC1 inhibitors .

Eigenschaften

CAS-Nummer

1794791-66-4

Molekularformel

C₂₄H₂₆D₃N₇O₅

Molekulargewicht

498.55

Synonyme

4-[6-[4-[[(Methoxy-d3)carbonyl]amino]phenyl]-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylic Acid Methyl Ester;  WYE-354-d3; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.